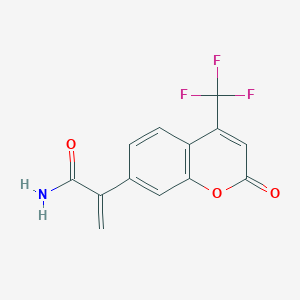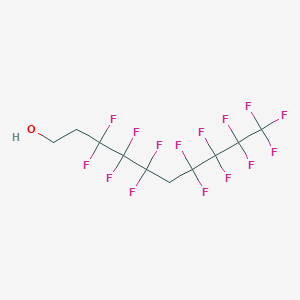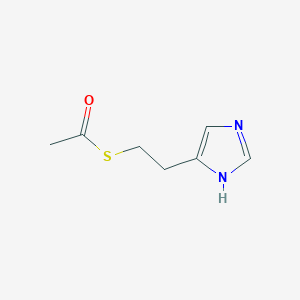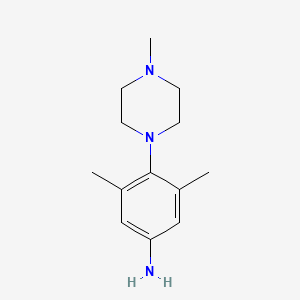![molecular formula C8H10N4O B12818702 5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12818702.png)
5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine is a compound belonging to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine can be achieved through a multi-step process. One common method involves the condensation of o-phenylenediamine with formic acid to form benzimidazole. This intermediate can then be further functionalized by introducing the aminooxy group through a nucleophilic substitution reaction using hydroxylamine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the aminooxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects. The benzimidazole core also contributes to its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, which lacks the aminooxy group.
2-Aminobenzimidazole: Similar structure but with an amino group instead of the aminooxy group.
5-Nitrobenzimidazole: Contains a nitro group instead of the aminooxy group.
Uniqueness
5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine is unique due to the presence of the aminooxy group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
O-[(2-amino-3H-benzimidazol-5-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10N4O/c9-8-11-6-2-1-5(4-13-10)3-7(6)12-8/h1-3H,4,10H2,(H3,9,11,12) |
InChI Key |
PXGSJGHHKISKCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CON)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylnon-3-ynoate](/img/structure/B12818626.png)



![N-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12818662.png)






